molecular formula C20H15BrN2O4S B2930352 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-37-8

2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2930352
CAS No.: 922061-37-8
M. Wt: 459.31
InChI Key: ALCPKICFXKIBCL-UHFFFAOYSA-N
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Description

2-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The compound’s structure includes a methyl group at position 10 and a ketone at position 11 of the oxazepine ring, with a benzenesulfonamide moiety substituted at position 2. The benzene ring of the sulfonamide group bears a bromine atom at the para position.

Properties

IUPAC Name

2-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-23-16-7-3-4-8-18(16)27-17-11-10-13(12-14(17)20(23)24)22-28(25,26)19-9-5-2-6-15(19)21/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCPKICFXKIBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a unique molecular structure characterized by a sulfonamide group and a bromine atom, which may enhance its biological activity. The purpose of this article is to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is C21H15BrN2O3SC_{21}H_{15}BrN_{2}O_{3}S with a molecular weight of approximately 423.3 g/mol. The structural complexity includes:

  • Dibenzo fused ring system
  • Sulfonamide group
  • Bromine atom at the second position
  • Ketone functional group at the eleventh position

These features contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit diverse biological activities, including antibacterial effects. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways .

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within microbial cells. Similar compounds have been found to modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. Further investigation through biochemical assays is required to elucidate the precise mechanisms involved .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is crucial for its development as a therapeutic agent. Studies on related compounds suggest that their interaction with human serum albumin (HSA) can influence their bioavailability and efficacy. Spectroscopic analyses have indicated that these compounds can bind to HSA through hydrophobic interactions and hydrogen bonding .

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

  • Antibacterial Activity : A study on thiazole-sulfonamide hybrids demonstrated potent antibacterial activity against Staphylococcus aureus and Acinetobacter xylosoxidans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL .
  • Anticancer Potential : Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepines may exhibit anticancer properties through apoptosis induction in cancer cell lines .

Summary Table of Biological Activities

Activity Type Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
PharmacokineticsInteracts with human serum albumin

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide." However, some information can be gathered from the search results regarding its properties, synthesis, and potential applications based on similar compounds.

Chemical Information

  • CAS Number: 922061-37-8
  • Molecular Formula: C20H15BrN2O4S
  • Molecular Weight: 459.3

Information from EvitaChem

The synthesis of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves several key steps. These synthetic pathways can be optimized for yield and purity using techniques such as continuous flow reactors or microwave-assisted synthesis.

The molecular structure of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a complex arrangement. This detailed structural data aids in understanding its reactivity and potential interactions with biological targets.

The compound can undergo various chemical reactions typical of halogenated compounds and those containing sulfonamide groups. These reactions are crucial for exploring the compound's reactivity and potential modifications for various applications. The mechanism of action for 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves interactions with specific molecular targets. The precise pathways depend on the biological context and specific applications being studied.

Experimental determination of melting point and solubility characteristics is necessary for practical applications.

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several notable applications: Ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential and mechanisms of action.

Potential Applications and Research Directions

  • Biological Activity: The dibenzo[b,f][1,4]oxazepine core is known for its biological activity and therapeutic potential.
  • Medicinal Chemistry: The presence of bromine and a sulfonamide group suggests it can be used as an intermediate in synthesizing more complex molecules with potential medicinal applications.
  • Ongoing Research: EvitaChem indicates that ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential and mechanisms of action.

Limitations

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (target compound) offers a balance between electronic withdrawal and steric bulk compared to fluorine (). This may enhance binding to hydrophobic pockets in target proteins.
  • Alkyl Groups : Methyl or isopropyl substituents () increase lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
  • Positional Isomerism : Ortho-substituted analogs () may exhibit distinct conformational preferences compared to para-substituted derivatives, influencing target engagement.

Modifications to the Dibenzooxazepine Core

Heteroatom Variations: Oxazepine vs. Thiazepine

For example, 4-methoxybenzyl 10-ethyl-11-oxo-thiazepine carboxylate 5-oxide () has a logP value higher than oxazepine analogs, suggesting enhanced lipid solubility.

Alkyl Substituents at Position 10

  • Methyl vs. Ethyl : The target compound’s methyl group (vs. ethyl in BT2, ) reduces steric bulk, possibly improving binding to compact active sites. Ethyl groups, however, may enhance metabolic stability by shielding reactive sites.

Pharmacological and Functional Insights

While direct data for the target compound are unavailable, analogs provide clues:

  • Anti-inflammatory Activity: BT2 (10-ethyl-11-oxo-thiazepine derivative, ) suppresses monocytic-endothelial cell adhesion and bone erosion, suggesting dibenzoheteroazepines may target inflammatory pathways.
  • Receptor Selectivity : Fluorinated sulfonamides () are often designed for receptor selectivity, leveraging halogen-bonding interactions.

Q & A

Q. What computational methods best predict the compound’s reactivity under varying conditions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states (e.g., bromine substitution pathways). Validate with experimental kinetics (Eyring plots) and spectroscopic data (). Use QSAR models to extrapolate reactivity to untested conditions (e.g., high-pressure environments) .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization

IntermediateSynthesis MethodKey Characterization (NMR/X-ray)Reference
N-(2-bromophenyl)acetamideMicrowave-assisted coupling¹H NMR (δ 2.1 ppm, CH₃), Sec.7
Dibenzooxazepine coreCyclization under N₂X-ray (C-O bond: 1.36 Å)

Table 2: Stability Study Design (Example)

VariableLevels TestedAnalytical MethodStatistical Model
Temperature25°C, 40°C, 60°CHPLC-MS (degradants)ANOVA + Tukey HSD
pH2.0, 7.4, 9.0UV-Vis (λmax = 280 nm)Linear regression

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